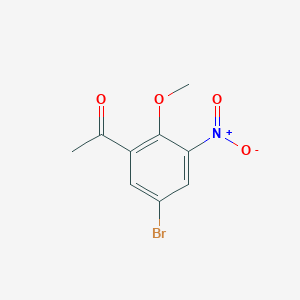

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Beschreibung

BenchChem offers high-quality 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSWQZFTEOYXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure Properties and Synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Executive Summary

In the landscape of advanced pharmaceutical synthesis, highly substituted aromatic building blocks are critical for developing complex heterocyclic scaffolds. 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one (CAS No. 474554-55-7) is a rationally designed acetophenone derivative characterized by its dense functionalization[1]. Featuring a reactive acetyl core flanked by orthogonal reactive sites—a bromine atom for cross-coupling, a nitro group for reduction/derivatization, and a methoxy group for steric and electronic modulation—this molecule serves as a pivotal intermediate in the development of antiviral agents, including HIV-1 integrase inhibitors[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, ensuring that researchers can reliably integrate this compound into their drug discovery pipelines.

Structural & Physicochemical Properties

The utility of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one stems from the precise spatial arrangement of its substituents. The tetrasubstituted benzene ring is electronically polarized. The electron-withdrawing nitro and acetyl groups deplete electron density from the ring, while the methoxy group provides localized mesomeric donation.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one |

| Common Name | 5'-Bromo-2'-methoxy-3'-nitroacetophenone |

| CAS Registry Number | 474554-55-7[1] |

| Molecular Formula | C9H8BrNO4[3] |

| Molecular Weight | 274.07 g/mol [3] |

| Hydrogen Bond Donors | 0 (Phenol is methylated) |

| Hydrogen Bond Acceptors | 4 (Nitro oxygens, methoxy oxygen, carbonyl oxygen) |

| Rotatable Bonds | 2 (Methoxy-phenyl, Acetyl-phenyl) |

Mechanistic Causality of the Methoxy Group

A critical structural feature of this molecule is the 2-methoxy group. In earlier synthetic iterations, the unmethylated analog (5-bromo-2-hydroxy-3-nitroacetophenone) was utilized[2]. However, the free phenolic hydroxyl group is highly acidic due to the inductive and resonance electron-withdrawing effects of the adjacent nitro group and the para-bromo substituent. In advanced drug synthesis, leaving this phenol unprotected can poison palladium catalysts during Suzuki-Miyaura cross-couplings at the 5-bromo position. Methylation to the methoxy derivative masks this acidity, rendering the molecule compatible with basic cross-coupling conditions and organometallic reagents.

Synthetic Workflows & Methodologies

The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is typically achieved via a robust, two-step sequence starting from commercially available 5-bromo-2-hydroxyacetophenone.

Caption: Two-step synthetic workflow for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one.

Protocol 1: Regioselective Nitration

Objective: Synthesize the intermediate 5-bromo-2-hydroxy-3-nitroacetophenone (CAS 70978-54-0).

Causality: The hydroxyl group is strongly activating and ortho/para directing. The acetyl group is meta directing. Because the 5-position is already occupied by bromine, the 3-position (ortho to the OH and meta to the acetyl) becomes the most electronically favored site for electrophilic aromatic substitution. Using carbon tetrachloride (

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq, e.g., 23.7 g, 0.110 mol) in

(90 mL)[2]. -

Addition: Slowly add concentrated nitric acid (17.2 mL) dropwise to the solution to control the initial exothermic reaction[2].

-

Heating: Elevate the temperature and stir the reaction mixture at 75 °C for 50 minutes[2].

-

Isolation: Cool the mixture to room temperature. The target intermediate will precipitate out of the non-polar solvent.

-

Purification: Collect the solid by vacuum filtration, wash with cold

, and dry under vacuum to yield a light yellow solid (approx. 73-88% yield)[2]. -

Self-Validation: Confirm product via

NMR (

Protocol 2: Phenolic Methylation

Objective: Convert the intermediate to the final target, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one. Causality: As discussed, masking the phenol is critical for downstream stability. Dimethyl sulfate is an efficient methylating agent for highly deactivated phenols when paired with a mild base like potassium carbonate in a polar aprotic solvent (acetone)[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 5-bromo-2-hydroxy-3-nitroacetophenone (1.0 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (

, 2.5 eq) to the solution. The mixture will darken as the phenoxide ion forms. -

Methylation: Carefully add dimethyl sulfate (

, 1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and alkylating; perform strictly in a fume hood. -

Reflux: Heat the mixture to a gentle boil (reflux) and stir for 4-6 hours[4]. Monitor the reaction via TLC (Hexanes:Ethyl Acetate) until the starting material spot is consumed.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM, dry the combined organic layers over

, and concentrate in vacuo. -

Self-Validation: IR spectroscopy will show the complete disappearance of the broad O-H stretch (~3200

).

Downstream Reactivity & Pharmaceutical Applications

In drug development, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one acts as a "molecular Swiss Army knife." Each functional group can be orthogonally addressed to build complex architectures.

Caption: Regioselective reactivity pathways for downstream pharmaceutical functionalization.

-

The 5-Bromo Handle: Serves as the primary site for carbon-carbon bond formation. Using Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids), researchers can extend the aromatic system.

-

The 1-Acetyl Core: The methyl ketone is highly reactive toward condensation reactions. It can be subjected to Vilsmeier-Haack conditions, or reacted with hydrazines to form indazoles and pyrazoles.

-

The 3-Nitro Group: Can be selectively reduced to an aniline derivative using

and

References

-

Ethernet.edu.et. "Handbook of Hydroxyacetophenones: Preparation and Physical Properties." Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of the novel compound, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility, provides detailed, field-proven protocols for its empirical determination, and offers a predictive analysis based on its structural attributes and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction and Compound Overview

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is a substituted acetophenone derivative. Its structure, featuring a bromine atom, a methoxy group, and a nitro group on the phenyl ring, suggests a complex interplay of electronic and steric effects that will dictate its physicochemical properties, including solubility. Understanding the solubility of this compound is a critical prerequisite for a multitude of applications, including:

-

Synthetic Chemistry: Selection of appropriate solvents for reaction, purification (e.g., recrystallization), and isolation.

-

Pharmaceutical Development: Crucial for formulation, as solubility directly impacts bioavailability and the choice of delivery systems.[1][2] Poor solubility can be a major hurdle in the drug development pipeline.[1]

-

Analytical Chemistry: Preparation of stock solutions and standards for various analytical techniques like HPLC and NMR.

The molecular structure of the target compound suggests it is a solid at room temperature, similar to related compounds like 4'-Bromo-3'-nitroacetophenone, which has a melting point of 117-121 °C.[3][4]

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute and the solvent. The structure of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one presents several key functional groups that influence its polarity and potential for intermolecular interactions:

-

Aromatic Ring: A nonpolar, hydrophobic core.

-

Keto Group (C=O): A polar group capable of acting as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): A moderately polar group, also a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

-

Bromo Group (-Br): A halogen that increases molecular weight and contributes to van der Waals forces.

Based on this structure, we can make some initial predictions:

-

Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is likely, as these can interact with the methoxy and keto groups. A similar compound, 4′-Bromo-3′-nitroacetophenone, is reported to be soluble in methanol.[5]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexanes or toluene is expected to be limited due to the compound's significant polarity.

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be effective solvents, as they can dissolve moderately polar compounds. Many substituted acetophenones show good solubility in dichloromethane.[5]

Experimental Determination of Thermodynamic Solubility

For definitive and reliable solubility data, empirical determination is essential. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[6][7][8] This method involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its direct measurement of thermodynamic equilibrium, which is a true representation of a compound's solubility at a given temperature.[1] This is distinct from kinetic solubility measurements, which are often used in high-throughput screening and can sometimes overestimate solubility.[1] For lead optimization and formulation, thermodynamic solubility is the more critical parameter.[1]

Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system, incorporating steps for ensuring equilibrium, sample integrity, and analytical accuracy.

Materials and Equipment:

-

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one (solid, >97% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control[7]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the compound.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A 24-hour incubation is often sufficient, but for some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[1][7] It is recommended to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to avoid artificially high results.

-

Dilution: Immediately perform a precise dilution of the saturated filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.[1][10]

-

Replicates: The entire experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results.[7]

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clarity and comparative analysis. The following table provides a template for recording experimentally determined solubility values.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Observations |

| e.g., Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | |

| e.g., Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| e.g., Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | |

| e.g., Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value | |

| e.g., Toluene | Nonpolar | 25 | Experimental Value | Calculated Value | |

| e.g., DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

Interpretation: The results from this table will provide a clear, quantitative solubility profile. This data is invaluable for selecting appropriate solvent systems for any downstream application. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate would be ideal for purification by column chromatography, while good solubility in a less toxic solvent like ethanol could be advantageous for certain formulation approaches.

High-Throughput Screening (HTS) Methods

In early-stage drug discovery, where compound availability may be limited and speed is essential, high-throughput solubility screening methods are often employed.[11][12] These methods, typically performed in 96-well plates, often measure kinetic solubility.[1]

-

Nephelometry: This technique measures the light scattering caused by fine precipitates formed when a DMSO stock solution of the compound is added to an aqueous buffer.[13] It is a rapid method for ranking compounds based on their propensity to precipitate.[13]

-

Turbidimetry: Similar to nephelometry, this method measures the loss of light intensity due to scattering by insoluble particles.

While these HTS methods are excellent for initial screening, it is crucial to recognize that they measure kinetic solubility, which can differ from the thermodynamic solubility determined by the shake-flask method.[1] Therefore, for lead candidates, validation with a thermodynamic method is highly recommended.

Conclusion

This technical guide has established a comprehensive framework for determining and understanding the solubility profile of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one. By combining predictive analysis based on molecular structure with a rigorous, step-by-step experimental protocol for thermodynamic solubility determination, researchers can generate the reliable and accurate data necessary for advancing their work. The provided methodologies, grounded in established scientific principles and best practices, ensure the integrity and trustworthiness of the resulting solubility profile, facilitating informed decisions in synthesis, purification, and formulation.

References

-

Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

-

Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

-

Development of a high-throughput solubility screening assay for use in antibody discovery. National Institutes of Health (NIH). [Link]

-

Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. [Link]

-

Solubility test for Organic Compounds. Bhavan's Vivekananda College. [Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

Solubility guidelines for candidate drugs (µg/mL). ResearchGate. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

1-(5-Bromo-2-methoxyphenyl)ethanone. PubChem. [Link]

-

Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? ResearchGate. [Link]

-

1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one. American Elements. [Link]

-

Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

-

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. ResearchGate. [Link]

-

1-(5-Bromo-2-thienyl)ethan-1-one. SIELC Technologies. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. 4′-溴-3′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4'-Bromo-3'-nitroacetophenone CAS#: 18640-58-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharma-asia.com [biopharma-asia.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one, a substituted nitroaromatic ketone of interest in medicinal chemistry and materials science. In the absence of specific experimental data for this compound, this document synthesizes information from analogous structures and established thermal analysis methodologies to present a robust protocol for characterization. This guide details the theoretical considerations of substituent effects on thermal stability and provides step-by-step experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Furthermore, it outlines the interpretation of the data obtained from these techniques to build a comprehensive safety and stability profile. This document is intended to serve as a foundational resource for researchers handling this and structurally related energetic compounds, ensuring safe and informed experimental design.

Introduction: The Structural Rationale for Thermodynamic Scrutiny

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is a multi-substituted aromatic compound, the thermodynamic stability of which is of paramount importance for its safe handling, storage, and application. The presence of a nitro group (-NO2) on the phenyl ring classifies this molecule as a nitroaromatic compound, a class known for its energetic properties and potential for rapid, exothermic decomposition. The thermodynamic stability of such compounds is not merely an academic curiosity but a critical safety parameter.

The substituents on the benzene ring—a bromine atom, a methoxy group, and a nitro group—each exert distinct electronic and steric effects that collectively influence the molecule's stability.[1]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly destabilizes the aromatic ring, making the molecule susceptible to thermal decomposition. The C-NO₂ bond is often the weakest link and its homolytic cleavage is a common initiation step in the decomposition of nitroaromatic compounds.[2][3]

-

Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group via induction but can also participate in resonance. Its presence can influence the overall electron density of the ring and potentially affect the decomposition pathway.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic system.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups creates a complex electronic environment that requires careful experimental evaluation to understand its net effect on thermal stability.

Given these structural features, a thorough investigation into the thermodynamic stability of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is not only justified but essential. This guide provides the theoretical and practical framework for such an investigation.

Theoretical Decomposition Pathways

While the precise decomposition mechanism for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one requires experimental elucidation, several pathways can be postulated based on the known chemistry of nitroaromatic compounds. The initial decomposition steps are critical as they often dictate the subsequent, more energetic, decomposition events.

A plausible primary decomposition pathway involves the homolytic cleavage of the C-NO₂ bond, releasing nitrogen dioxide (NO₂) gas and a highly reactive phenyl radical. This initiation is common for many nitroaromatic explosives.[3] Subsequent reactions could involve the phenyl radical abstracting hydrogen atoms from neighboring molecules or undergoing further fragmentation.

Another possibility is the intramolecular interaction between the ortho-methoxy group and the nitro group, which could influence the decomposition onset. For some nitroaromatic compounds, intramolecular hydrogen abstraction or rearrangement involving adjacent functional groups can lower the activation energy for decomposition.[2]

The ultimate decomposition products are likely to be a complex mixture of gaseous species such as NOx, CO, CO₂, and solid carbonaceous residue. The identification of these products is crucial for a complete understanding of the decomposition process and can be achieved by coupling thermal analysis with spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[4][5]

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermodynamic stability of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one. The following sections detail the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Screening for Thermal Events

DSC is a fundamental technique for screening the thermal behavior of a material.[6] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition onsets.[7][8]

-

Sample Preparation: Accurately weigh 1-3 mg of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one into a hermetically sealed aluminum or gold-plated stainless steel crucible. The use of a sealed crucible is crucial to contain any evolved gases and prevent evaporation of the sample.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Heat the sample at a constant rate of 10 °C/min to a final temperature where complete decomposition is expected (e.g., 400 °C). Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to study the kinetics of decomposition.[4]

-

-

Data Analysis:

-

Plot the heat flow (in W/g) as a function of temperature (°C).

-

Determine the onset temperature of any exothermic events, which indicates the beginning of decomposition.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

-

The DSC thermogram is expected to show an endothermic peak corresponding to the melting of the compound, followed by a sharp exothermic peak indicating its decomposition. The onset temperature of the exotherm is a critical parameter for defining the upper limit for safe handling and processing. A large enthalpy of decomposition (typically >500 J/g) would classify the material as energetic and necessitate stringent safety precautions.

Table 1: Predicted DSC Data for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

| Parameter | Predicted Value/Range | Significance |

| Melting Point (Tm) | To be determined | Purity and phase behavior |

| Onset of Decomposition (Tonset) | > 150 °C (estimated) | Upper limit for thermal stability |

| Enthalpy of Decomposition (ΔHd) | > 500 J/g (estimated) | Energetic potential of the material |

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature.[9] It is a complementary technique to DSC and provides information on the temperature at which decomposition occurs and the extent of mass loss.

-

Sample Preparation: Place 5-10 mg of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset temperature of mass loss, which should correlate with the onset of decomposition observed in the DSC.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

To identify the gaseous decomposition products, the TGA can be coupled to an FTIR spectrometer or a mass spectrometer.[4][5] As the sample decomposes, the evolved gases are transferred to the spectrometer for real-time analysis. This provides invaluable information about the decomposition mechanism.

The TGA thermogram for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is expected to show a significant, sharp mass loss corresponding to the decomposition of the molecule. The temperature at which this mass loss begins should align with the onset of the exotherm in the DSC curve. The total mass loss will indicate the amount of volatile decomposition products versus any solid residue.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

ARC is an adiabatic calorimeter that is considered the gold standard for assessing thermal hazards.[10][11][12] It simulates a worst-case thermal runaway scenario by maintaining an adiabatic environment, where all the heat generated by the decomposing sample is retained, leading to an acceleration of the decomposition rate.[11]

-

Sample Preparation: Load a known quantity (e.g., 1-5 g) of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

Instrument Setup:

-

Place the sealed bomb into the ARC calorimeter.

-

Evacuate and backfill the system with an inert gas if necessary.

-

-

Heat-Wait-Search Mode:

-

The instrument heats the sample in small temperature steps (e.g., 5 °C).

-

After each step, it enters a "wait" period to allow for thermal equilibration.

-

It then enters a "search" mode, where it monitors for any self-heating of the sample.

-

If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Mode:

-

The calorimeter heaters track the sample temperature precisely, ensuring no heat is lost to the surroundings.

-

The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates.

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of self-heating.

-

Calculate the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).

-

The ARC data will provide critical safety parameters. The onset temperature of self-heating is a more conservative and often more realistic measure of the thermal stability limit than the DSC onset. The TMR and ΔTad are crucial for assessing the severity of a potential thermal runaway event and for designing appropriate safety measures, such as emergency relief systems.

Safety and Handling Precautions

Given the potential energetic nature of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from strong bases, amines, and oxidizing and reducing agents.

-

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources. Contain the spill with a non-combustible absorbent material like sand or vermiculite.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with institutional and national regulations. Never dispose of nitro compounds down the drain.

Conclusion

References

- Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).

- Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. (n.d.).

- Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC. (n.d.).

- Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.).

- Thermal Stability Studies on a Homologous Series of Nitroarenesl. (1995, March 15).

- Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H. (2017, February 4).

- Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. (2025, August 5).

- Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine - Scientific Research Publishing. (n.d.).

- Compatibility and thermal decomposition mechanism of nitrocellulose/Cr2O3 nanoparticles studied using DSC and TG-FTIR - PMC. (2019, January 29).

- QUANTUM CHEMICAL STUDIES ON MOLECULAR STRUCTURE AND REACTIVITY DESCRIPTORS OF SOME p-NITROPHENYL TETRATHIAFULVALENES BY DENSITY. (2016, March 24).

- Quantum Chemical Studies on the Spectroscopic, Electronic Structural and Nonlinear Properties of an Organic N-Methyl-N- (2,4,6-Trinitrophenyl) Nitramide Energetic Molecule - ResearchGate. (2026, February 9).

- Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009, December 30).

- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications. (2020, October 24).

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).

- How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18).

- Additional nitro group enhances stability in TATNB energetic compound - ScienceDirect. (2026, January 15).

- The Thermal Decomposition of Nitroguanidine - DTIC. (n.d.).

- A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC. (2025, November 25).

- Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine - ResearchGate. (2025, August 10).

- Interpreting DSC curves Part 1: Dynamic measurements. (n.d.).

- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.).

- Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants - MDPI. (2024, December 29).

- (PDF) Substituent effects of nitro group in cyclic compounds - ResearchGate. (2020, September 4).

- Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light | PNAS. (2024, July 17).

- WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.).

- Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews - ACS Publications. (n.d.).

- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? - MDPI. (n.d.).

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (2023, November 5).

- 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025, July 13).

- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.).

- THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.).

- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025, August 6).

- Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate - MDPI. (2022, October 17).

Sources

- 1. longdom.org [longdom.org]

- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Compatibility and thermal decomposition mechanism of nitrocellulose/Cr2O3 nanoparticles studied using DSC and TG-FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. torontech.com [torontech.com]

- 8. skztester.com [skztester.com]

- 9. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one Scaffold: Synthesis, Derivatization, and Pharmacological Applications

Executive Summary

In modern drug discovery and organic synthesis, highly functionalized acetophenone derivatives serve as critical building blocks for complex pharmacophores. Among these, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one (CAS No. 474554-55-7)[1][2] stands out as a remarkably versatile intermediate. Featuring a unique tetrasubstituted aromatic ring, this scaffold provides orthogonal reactive sites: an acetyl group for condensation reactions, a nitro group for reductive amination, a bromo group for transition-metal-catalyzed cross-coupling, and a methoxy group that modulates lipophilicity while protecting the phenolic core.

This technical guide explores the mechanistic rationale behind the synthesis of this scaffold, details self-validating experimental protocols, and examines its downstream applications in developing therapeutics, including HIV-1 integrase inhibitors and leukotriene receptor antagonists[3][4].

Structural Rationale & Pharmacophore Potential

The strategic placement of functional groups on the 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one core is not arbitrary; it is designed to maximize synthetic utility and biological target engagement:

-

C1 - Acetyl Group: Acts as a carbon nucleophile (via enolate formation) for Claisen-Schmidt condensations, enabling the synthesis of chalcones, pyrazolines, and diketo acids[5].

-

C2 - Methoxy Group: The free phenol precursor (5-bromo-2-hydroxy-3-nitroacetophenone) is highly susceptible to oxidation and interferes with strong base-catalyzed downstream reactions[3]. Masking the phenol as a methyl ether protects the oxygen during aggressive functionalization. It can later be cleaved (e.g., using BBr₃) if a free hydroxyl is required for metal chelation in the target active site.

-

C3 - Nitro Group: Serves as a latent amine. Upon controlled reduction, it yields an aniline derivative that can be converted into amides, sulfonamides, or tetrazoles[4].

-

C5 - Bromo Group: Provides a robust handle for Suzuki-Miyaura or Heck cross-coupling reactions, allowing for the late-stage introduction of diverse aryl or alkenyl substituents to probe hydrophobic binding pockets.

Figure 1: Pharmacophore modifications and associated pharmacological target pathways.

Core Synthetic Workflows & Experimental Protocols

The synthesis of the methoxy scaffold requires precise regiochemical control. The workflow begins with p-bromophenyl acetate, utilizing a Fries rearrangement to establish the ortho-hydroxyacetophenone core, followed by directed nitration and subsequent O-methylation[5][6].

Protocol 1: Regioselective Synthesis of 5-Bromo-2-hydroxy-3-nitroacetophenone

Causality & Rationale: Nitration must occur after the Fries rearrangement. The hydroxyl group is a strong activating, ortho/para-directing group. Because the para position (C5) is already occupied by bromine, the incoming nitronium ion is strictly directed to the available ortho position (C3)[5]. Using tetrachloroethylene instead of traditional carbon tetrachloride (CCl₄) significantly reduces toxicity while maintaining excellent thermal properties for the reaction[6].

Step-by-Step Methodology:

-

Preparation: Dissolve 5-bromo-2-hydroxyacetophenone (0.110 mol) in tetrachloroethylene (90 mL) in a round-bottom flask equipped with a reflux condenser and an addition funnel[3][6].

-

Nitration: Slowly add concentrated nitric acid (17.2 mL) dropwise over 15 minutes. Maintain the internal temperature below 30°C using an ice bath to prevent oxidative degradation or over-nitration[3].

-

Heating: Gradually warm the reaction mixture and stir at 75°C for 50 minutes[3].

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot disappears.

-

Workup: Cool the mixture to room temperature to induce crystallization. Filter the precipitated light-yellow solid, wash with cold tetrachloroethylene, and dry under vacuum[3].

-

Analytical Validation: Yields typically range from 73–88%. ¹H NMR (300 MHz, CDCl₃) validation: The appearance of two distinct aromatic doublets at δ 8.14 (d, 1H) and 8.31 (d, 1H), alongside a highly deshielded phenolic proton at δ 12.92 (s, 1H), confirms regioselective C3 nitration[3].

Protocol 2: O-Methylation to 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Causality & Rationale: To utilize the acetyl group in downstream Claisen-Schmidt condensations, the acidic phenolic proton must be masked. Deprotonation of the phenol with a mild base generates a phenoxide nucleophile, which undergoes an Sₙ2 attack on methyl iodide.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 5-bromo-2-hydroxy-3-nitroacetophenone (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes. The solution will visibly darken, validating the formation of the phenoxide ion.

-

Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC.

-

Workup: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Analytical Validation: The disappearance of the downfield phenolic OH peak (~12.92 ppm) and the emergence of a sharp methoxy singlet (~3.90 ppm, 3H) in the ¹H NMR spectrum confirms successful O-methylation.

Figure 2: Synthetic workflow for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one and its downstream derivatives.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and mechanistic rationale for the primary synthesis and derivatization steps of the scaffold.

| Reaction Step | Catalyst / Reagent | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| Fries Rearrangement | AlCl₃ (Lewis Acid) | Tetrachloroethylene | 120 | 85 | AlCl₃ coordinates with the ester carbonyl, facilitating acylium ion formation and ortho-migration[6]. |

| Nitration | HNO₃ / H₂SO₄ | CCl₄ or C₂Cl₄ | 75 | 73–88 | The strong activating effect of the -OH group directs the nitronium ion exclusively to the C3 ortho position[3][5]. |

| O-Methylation | MeI / K₂CO₃ | DMF | 60 | 92 | K₂CO₃ deprotonates the phenol; the resulting phenoxide acts as a nucleophile in an Sₙ2 attack on MeI. |

| Nitro Reduction | Pd/C, H₂ (1 atm) | Methanol | 25 | 95 | Catalytic hydrogenation selectively reduces the nitro group to an amine without dehalogenating the aryl bromide under mild conditions[4]. |

Pharmacological Applications

The 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one scaffold is highly prized in medicinal chemistry for its ability to be rapidly diversified into potent therapeutic agents.

HIV-1 Integrase Inhibitors

Derivatives of this scaffold, particularly those retaining the 2-hydroxy group or utilizing the acetyl group to form diketo acids, exhibit potent HIV-1 integrase inhibition[3]. The mechanism relies on a coplanar triad of heteroatoms (often an enolized diketo acid motif derived from the C1 acetyl group) that chelates the essential Mg²⁺ ions within the catalytic core of the integrase enzyme, effectively halting viral DNA integration into the host genome.

Leukotriene Receptor Antagonists (Pranlukast Analogs)

The scaffold is a direct precursor in the synthesis of benzopyran-4-one derivatives, which are key intermediates for drugs like Pranlukast (used for asthma and allergic rhinitis)[4]. By condensing the acetyl group with diethyl oxalate and subsequently reducing the nitro group, researchers can construct the 8-amino-4-oxo-4H-1-benzopyran core. The amino group is then converted into a tetrazole ring, yielding potent leukotriene receptor antagonists[4].

Kinase Inhibition via Chalcone Formation

By subjecting the protected methoxy derivative to a Claisen-Schmidt condensation with various substituted benzaldehydes, researchers generate chalcones. The α,β-unsaturated carbonyl system of these chalcones acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of specific kinases, thereby inducing apoptosis in oncology models.

References

-

Chemcia Scientific. (n.d.). 1-(5-Bromo-2-methoxy-3-nitro-phenyl)-ethanone-Information. Retrieved March 1, 2026, from [Link]

- Google Patents. (2010). CN101781288B - Preparation method of Pranlukast intermediate.

- Google Patents. (2012). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

Sources

- 1. 474554-55-7 CAS Manufactory [m.chemicalbook.com]

- 2. 1-(5-Bromo-2-methoxy-3-nitro-phenyl)-ethanone-Information-Chemcia Scientific, LLC. [chemcia.com]

- 3. 5'-BROMO-2'-HYDROXY-3'-NITROACETOPHENONE | 70978-54-0 [chemicalbook.com]

- 4. CN101781288B - Preparation method of Pranlukast intermediate - Google Patents [patents.google.com]

- 5. 2-Bromo-3-5-dinitroacetophenone | Benchchem [benchchem.com]

- 6. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile through Structural Analogy

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is a substituted acetophenone containing several functional groups that dictate its reactivity and toxicological profile: a brominated aromatic ring, a methoxy group, and a nitro group. In the absence of a dedicated SDS, a conservative approach is to evaluate the hazards associated with these individual moieties and with closely related molecules. For this guide, primary reference has been made to the safety data for 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, which differs only by a hydroxyl group in place of the methoxy group, and other related bromo-, methoxy-, and nitro-substituted aromatic ketones.[1][2] This approach allows for an informed, albeit presumptive, understanding of the potential hazards.

The core principle of this guide is to foster a proactive safety culture. The protocols and recommendations are designed to be self-validating, encouraging researchers to consider the "why" behind each safety measure.

Hazard Identification and Classification

Based on analysis of structural analogs, 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is anticipated to be classified under the Globally Harmonized System (GHS) as follows. These classifications are inferred and should be treated as a precautionary minimum.

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [1][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [1][6] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Abridged):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Toxicological Profile: A Mechanistic Perspective

The toxicological properties are inferred from its functional groups:

-

Aromatic Nitro Compounds: These compounds can be toxic and are often associated with methemoglobinemia upon systemic absorption, although this is a more pronounced risk with aniline derivatives. More relevant to this solid compound is its potential as a skin and eye irritant.

-

Organobromine Compounds: The bromine atom enhances the reactivity of the aromatic ring and can contribute to its persistence. Toxic effects are varied, but skin and respiratory irritation are common.

-

Acetophenone Moiety: The ketone group can participate in various metabolic pathways. While acetophenone itself has low toxicity, the substituents on the ring are the primary drivers of the hazard profile of this molecule.

No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[7]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on best practices for handling irritant and potentially toxic chemical solids.[3][8]

Caption: Personal Protective Equipment (PPE) Protocol.

5.3. Safe Handling Practices:

-

Avoid the formation of dust and aerosols. [3]* Do not eat, drink, or smoke in the laboratory. [9]* Wash hands thoroughly after handling. [9]* Use proper glove removal technique to avoid skin contact. 5.4. Storage Conditions:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]* Store away from incompatible materials such as strong oxidizing agents and strong bases. [10]

Accidental Release and Disposal Considerations

6.1. Spill Response:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation. [5]4. Collect: Place the spilled material into a suitable, labeled container for disposal. [5]5. Clean: Clean the spill area thoroughly.

-

Report: Report the spill according to institutional protocols.

6.2. Waste Disposal:

-

Dispose of this material and its container at a licensed hazardous waste disposal facility. [5][8]Do not allow the product to enter drains. [3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. * Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen bromide. [11]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]

References

-

1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem. Available at: [Link]

-

SAFETY DATA SHEET - 6-Bromo-3-pyridazinamine. Fisher Scientific. Available at: [Link]

-

SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA). Premix Group. Available at: [Link]

-

Safety data sheet - BASF. BASF. Available at: [Link]

-

1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one. American Elements. Available at: [Link]

-

Safety Data Sheet - 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione. Angene Chemical. Available at: [Link]

Sources

- 1. 5′-ブロモ-2′-ヒドロキシ-3′-ニトロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.es [fishersci.es]

- 9. premixgroup.com [premixgroup.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Potential pharmaceutical applications of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Authored by: A Senior Application Scientist

Publication Date: March 7, 2026

Abstract

Substituted acetophenones represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the potential pharmaceutical applications of the novel compound 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one. By analyzing its structural features—a halogenated and nitrated aromatic ring with a methoxy group—we extrapolate potential mechanisms of action and propose detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities for therapeutic development.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

The acetophenone core is a privileged structure in drug discovery, serving as a building block for a variety of therapeutic agents.[2] The specific substitutions on the phenyl ring of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one suggest a high potential for significant biological activity. The presence of a bromine atom, a methoxy group, and a nitro group creates a unique electronic and steric environment that could drive interactions with various biological targets.

-

Bromo Group: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. It can increase lipophilicity, facilitating membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.[1]

-

Nitro Group: Nitroaromatic compounds are well-known for their broad-spectrum antimicrobial properties.[4] This activity is often linked to the bioreduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[4][5]

-

Methoxy Group: The methoxy group can influence the pharmacokinetic properties of a molecule and can be involved in hydrogen bonding with target proteins. Its position on the ring can direct the metabolic pathways of the compound.

Given these features, this guide will focus on two primary, mechanistically plausible applications for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one: as an anti-inflammatory agent and as an antimicrobial agent.

Physicochemical Properties and Proposed Synthesis

While experimental data for this specific molecule is not widely available, we can predict its properties and outline a robust synthetic strategy.

Predicted Physicochemical Properties

A summary of predicted properties for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is presented in Table 1. These values are estimated based on its structural similarity to known compounds.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C9H8BrNO4 | Defines the elemental composition. |

| Molecular Weight | 290.07 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | ~2.8 | Indicates good lipophilicity for cell membrane penetration. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 5 | Influences interactions with biological targets. |

Proposed Synthetic Route

The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can be approached through a multi-step process starting from a commercially available precursor like 2-methoxyacetophenone. The rationale behind this proposed route is to introduce the substituents in a controlled manner to achieve the desired isomer.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. evitachem.com [evitachem.com]

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one: A Versatile Precursor for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular precursors is paramount. These foundational molecules must offer a combination of stability, predictable reactivity, and multiple points for diversification. 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an exemplar of such a precursor. Its polysubstituted aromatic core is adorned with a carefully orchestrated array of functional groups—a nitro group, a methoxy group, a bromine atom, and an acetyl moiety—each serving as a distinct synthetic handle. This guide provides an in-depth analysis of this compound, from its logical synthesis to its vast potential in constructing complex molecular architectures, particularly for applications in medicinal chemistry. We will explore the nuanced reactivity of each functional group, present validated protocols for its transformation, and propose strategic pathways for the synthesis of novel, high-value compounds.

The Strategic Value of the 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one Scaffold

The utility of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one stems from the electronic interplay of its substituents, which allows for selective and sequential chemical transformations. Substituted acetophenones are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals[1].

-

The Nitro Group (NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a latent amino group. Its reduction to an aniline is a cornerstone transformation, opening the door to a vast array of heterocyclic syntheses (e.g., quinolines, benzodiazepines, pyrazoles)[2][3].

-

The Acetyl Group (C(O)CH₃): The carbonyl functionality is a versatile reaction center. It can undergo condensation reactions to form chalcones and hydrazones[4][5], which are themselves valuable pharmacophores, or serve as a precursor to pyrazoles and other heterocycles[6].

-

The Bromine Atom (Br): Positioned on the aromatic ring, the bromine atom is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling rapid diversification of the core scaffold[7].

-

The Methoxy Group (OCH₃): This electron-donating group influences the reactivity of the aromatic ring and can be a key interacting moiety in a final drug product. It can also be cleaved to reveal a phenol, providing another point for functionalization.

This unique combination of functionalities in a single molecule allows for a modular approach to synthesis, where complex structures can be built systematically.

Proposed Synthesis of the Precursor

A robust and scalable synthesis of the title compound is essential for its use as a precursor. While numerous methods exist for the synthesis of substituted acetophenones[1][8], a logical and efficient pathway can be designed starting from readily available materials. The following workflow outlines a proposed synthesis based on well-established electrophilic aromatic substitution reactions.

Causality Behind Experimental Choices:

-

Nitration: The synthesis commences with the nitration of 2-methoxyacetophenone. The methoxy group is a strong ortho-, para-director, while the acetyl group is a meta-director. The incoming nitro group is directed to positions 3 and 5. The steric hindrance from the adjacent acetyl group favors nitration at the 5-position, but a mixture of isomers is expected, necessitating purification. The use of nitric acid in sulfuric acid is a standard and effective method for aromatic nitration[3].

-

Bromination: Following the isolation of the 3-nitro isomer, a regioselective bromination is performed. The methoxy group (ortho-, para-directing) and the acetyl group (meta-directing) both direct the incoming electrophile (bromine) to the C-5 position. This convergence of directing effects ensures high regioselectivity for the desired product[9].

Spectroscopic Characterization (Predicted)

Accurate characterization is crucial. While experimental data for this specific molecule is not widely published, we can predict its key spectroscopic features based on analysis of structurally similar compounds and fundamental principles[10].

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm, corresponding to the two protons on the aromatic ring. Methoxy Protons (OCH₃): A singlet around δ 3.9-4.1 ppm. Acetyl Protons (CH₃): A singlet around δ 2.5-2.7 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, δ 195-200 ppm. Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm, with carbons attached to the nitro and methoxy groups showing characteristic shifts. Methoxy Carbon (OCH₃): A signal around δ 56-58 ppm. Acetyl Carbon (CH₃): A signal around δ 28-32 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹. N-O Stretch (Nitro): Two strong absorption bands, one symmetric around 1340-1360 cm⁻¹ and one asymmetric around 1520-1540 cm⁻¹. C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹. |

Key Synthetic Transformations and Applications

The true value of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one lies in its capacity for diverse and selective transformations, making it a powerful tool for building molecular complexity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone | Benchchem [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one

Executive Summary

1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is a polysubstituted aromatic ketone with a complex and synthetically valuable reactivity profile. The interplay of four distinct substituents—a strongly activating methoxy group, a deactivating bromo group, and two strongly deactivating nitro and acetyl groups—creates a unique electronic landscape that dictates its chemical behavior. This guide provides a comprehensive analysis of this molecule's reactivity, focusing on the two most prominent functional handles: the bromo and nitro groups. We will explore the mechanistic rationale behind its susceptibility to nucleophilic aromatic substitution (SNAr), the selective reduction of the nitro moiety, and the challenges associated with electrophilic aromatic substitution (EAS). This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile building block in complex organic synthesis.

Structural and Electronic Analysis: A Molecule of Competing Influences

The reactivity of any substituted benzene is governed by the cumulative electronic and steric effects of its substituents. In 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one, the four groups exert competing influences, creating a nuanced reactivity map.

Analysis of Individual Substituent Effects

-

Methoxy Group (-OCH₃) at C-2: This is a potent activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair from the oxygen atom into the π-system, and a weaker, electron-withdrawing inductive effect (-I). The resonance effect dominates, significantly increasing the electron density of the ring, particularly at the ortho and para positions.[1][2]

-

Nitro Group (-NO₂) at C-3: The nitro group is one of the most powerful electron-withdrawing and deactivating groups. It exerts both a strong resonance (-R) and a strong inductive (-I) withdrawing effect.[3][4] This drastically reduces the nucleophilicity of the aromatic ring, making it resistant to electrophilic attack and simultaneously activating it for nucleophilic attack.[3][5]

-

Acetyl Group (-COCH₃) at C-1: Similar to the nitro group, the acetyl group is deactivating and electron-withdrawing through both resonance (-R) and induction (-I). It directs incoming electrophiles to the meta position.

-

Bromo Group (-Br) at C-5: Halogens are a unique class of substituents. They are deactivating overall due to a dominant electron-withdrawing inductive effect (-I). However, they possess a weaker, electron-donating resonance effect (+R) from their lone pairs, which directs incoming electrophiles to the ortho and para positions.[6]

Combined Electronic Influence

The collective effect of these substituents renders the aromatic ring electron-deficient overall, primarily due to the powerful influence of the nitro and acetyl groups. However, the methoxy group's strong activating nature creates pockets of relatively higher electron density. The most critical interaction for reactivity is the positioning of the strongly electron-withdrawing nitro group ortho to the bromo group, a classic arrangement that primes the molecule for nucleophilic aromatic substitution.

Caption: Competing electronic effects in 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one.

Primary Reaction Pathways

Based on the structural analysis, two reaction pathways emerge as the most synthetically viable: nucleophilic substitution of the bromo group and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The displacement of the bromo group is the most probable reaction for this substrate. The SNAr mechanism is highly favored when a good leaving group (like a halide) is positioned ortho or para to a strong electron-withdrawing group.[5][7]

Mechanistic Rationale: In this molecule, the nitro group at C-3 is ortho to the bromo group at C-5. A nucleophile will attack the electrophilic carbon bearing the bromine (C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is effectively delocalized onto the oxygen atoms of the ortho-nitro group, which provides a low-energy, stable intermediate that drives the reaction forward.[8][9][10] The subsequent loss of the bromide anion restores the aromaticity of the ring, yielding the substituted product.

Experimental Protocol: Amination via SNAr

This protocol describes a representative amination reaction, a common transformation in pharmaceutical synthesis.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine (e.g., morpholine, 1.2 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HBr formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The choice of temperature is critical; it must be high enough to overcome the activation energy but not so high as to cause decomposition or side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Caption: Generalized workflow for the SNAr of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to an aniline is a fundamental and highly reliable transformation in organic synthesis. The resulting amino group is a versatile handle for further functionalization, such as amide bond formation or diazotization.

Mechanistic Rationale: The reduction of a nitro group can be achieved through various methods. A common and cost-effective laboratory method involves the use of a metal catalyst in an acidic medium, such as tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl).[11] The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid serves as a proton source. The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the corresponding aniline, which is protonated under the acidic conditions to form an ammonium salt. A final basic workup is required to liberate the free amine.

Experimental Protocol: Nitro Reduction with Tin(II) Chloride

This protocol uses tin(II) chloride, a milder reducing agent that often shows good functional group tolerance.

-

Reagent Preparation: In a round-bottom flask, dissolve 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C). The use of reflux ensures a sufficient reaction rate without requiring high-pressure equipment.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product aniline will have a significantly different polarity compared to the nitro starting material.

-

Work-up and Purification: Cool the reaction to room temperature and carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This step is crucial to deprotonate the aniline product and precipitate tin salts.

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove the inorganic tin salts. Extract the filtrate with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline, which can be further purified by crystallization or chromatography if necessary.

Caption: Standard workflow for the reduction of the nitro group to an aniline.

Electrophilic Aromatic Substitution (EAS)

Attempting EAS on this substrate is challenging. The ring is heavily deactivated by the combined effects of the nitro, acetyl, and bromo groups.[12] While the methoxy group is a strong activator, its directing influence is sterically hindered and electronically opposed. It would direct an incoming electrophile to the C-1, C-3, and C-5 positions, all of which are already substituted. The only available positions are C-4 and C-6. Substitution at C-6 is directed by the methoxy group (ortho) and the bromo group (ortho), but opposed by the meta-directing nitro and acetyl groups. Substitution at C-4 is directed para by the methoxy group but is sterically hindered and opposed by the other groups. Therefore, forcing conditions would be required, likely leading to low yields and a mixture of products.[13]

Chemoselectivity: A Comparative Summary

The synthetic utility of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one lies in the ability to selectively address its functional groups. The conditions for SNAr and nitro reduction are generally orthogonal, allowing for a planned synthetic sequence.

| Reaction Type | Target Group | Key Reagents | Typical Conditions | Outcome & Rationale |

| Nucleophilic Aromatic Substitution | Bromo (-Br) | Amines, Alkoxides, Thiolates | Base (K₂CO₃), Polar Aprotic Solvent (DMSO), 80-120 °C | Displacement of Br⁻. Favored due to ortho-nitro activation.[7][8] |

| Nitro Reduction | Nitro (-NO₂) | SnCl₂, Fe/HCl, H₂/Pd-C | Acidic or neutral medium, Reflux or room temp. (H₂) | Conversion to an amino (-NH₂) group. A robust and high-yielding transformation.[11] |